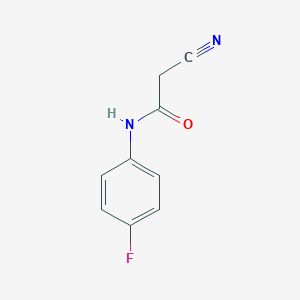

2-cyano-N-(4-fluorophenyl)acetamide

Übersicht

Beschreibung

2-cyano-N-(4-fluorophenyl)acetamide: is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.17 g/mol It is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with cyanoacetic acid or its derivatives under appropriate conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the cyano group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-cyano-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylacetamides.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

2-Cyano-N-(4-fluorophenyl)acetamide has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for the development of drugs targeting:

- Neurological Disorders : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, which may be beneficial in treating conditions such as Alzheimer’s and Parkinson’s disease .

- Cancer Therapy : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. For instance, one study reported significant cell death in colon cancer cells treated with related compounds .

Chemical Biology

The compound serves as a chemical probe in biochemical research. It is utilized to study:

- Enzyme Activity : The ability of this compound to inhibit specific enzymes makes it useful for elucidating enzyme mechanisms and pathways involved in disease processes .

- Cell Signaling : Its interactions with G protein-coupled receptors (GPCRs) have implications for understanding cellular signaling pathways, which are crucial in drug development .

Material Science

In material science, the compound is being explored for its role in creating new materials with desirable properties:

- Polymeric Materials : Researchers are investigating the use of this compound as a building block for polymers that exhibit unique optical and mechanical properties .

- Nanomaterials : The compound's chemical characteristics may facilitate the development of nanomaterials with applications in electronics and energy storage .

Data Table of Biological Activities

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on HCT-116 colon cancer cells. The compound was found to induce significant cell death through apoptosis, outperforming standard treatments like 5-FU in certain assays. This suggests that modifications to the compound could yield more potent anticancer agents .

Case Study 2: Enzyme Modulation

Another research effort focused on the modulation of phosphodiesterase enzymes by this compound. The findings indicated that this compound could enhance smooth muscle relaxation, providing insights into potential treatments for cardiovascular diseases .

Wirkmechanismus

The mechanism of action of 2-cyano-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

- 2-cyano-N-cyclohexylacetamide

- 2-cyano-N-(2-phenoxyethyl)acetamide

- N-(2-cyano-phenyl)acetamide

- 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide

Comparison: 2-cyano-N-(4-fluorophenyl)acetamide is unique due to the presence of both a cyano group and a fluorophenyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Biologische Aktivität

2-Cyano-N-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H7FN2O

- Molecular Weight : 178.17 g/mol

- CAS Number : 1735-88-2

- Structure : The compound features a cyano group and a fluorophenyl moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes various derivatives and their cytotoxic activities against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 2a | PC3 (Prostate) | 196 | Lower activity compared to imatinib |

| 2b | PC3 | 52 | Most active among tested compounds |

| 2c | PC3 | 80 | Nitro substituent enhances activity |

| 2d | MCF-7 (Breast) | >250 | Resistant to compounds tested |

| Imatinib | PC3 | 40 | Reference drug for comparison |

These findings indicate that compounds with nitro substitutions exhibit enhanced cytotoxic effects on prostate cancer cells compared to those with methoxy substitutions .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells, leading to reduced cell viability.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest, which prevents cancer cells from proliferating.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell growth has been proposed, although specific targets remain under investigation.

In Vitro Studies

In vitro studies using MTS assays have demonstrated that derivatives of this compound significantly inhibit the proliferation of various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7). Notably, compound 2b showed an IC50 value of 52 μM against PC3 cells, indicating substantial cytotoxicity .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety profile of these compounds. Current research is ongoing to evaluate the therapeutic potential in animal models, focusing on tumor growth inhibition and overall survival rates.

Research Findings

- Cytotoxicity Profile : The cytotoxicity of various derivatives has been assessed across multiple cancer cell lines, revealing that modifications to the phenyl ring significantly influence activity.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like nitro) on the phenyl ring enhances the anticancer activity compared to electron-donating groups (like methoxy) .

- Potential as a Lead Compound : Given its promising biological activity, this compound could serve as a lead compound for further development into more potent anticancer agents.

Eigenschaften

IUPAC Name |

2-cyano-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWVZXOFWQGSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351185 | |

| Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-88-2 | |

| Record name | 2-Cyano-N-(4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.